Ethyl 3-({[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoate
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Overview
Description
ETHYL 3-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONAMIDO]-3-(3-NITROPHENYL)PROPANOATE is a complex organic compound with a unique structure that includes a sulfonamide group, a nitrophenyl group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONAMIDO]-3-(3-NITROPHENYL)PROPANOATE typically involves multiple steps, including the formation of the sulfonamide and ester groups. One common method involves the reaction of 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride with 3-nitrophenylpropanoic acid in the presence of a base, followed by esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONAMIDO]-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid derivative.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
ETHYL 3-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONAMIDO]-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONAMIDO]-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the nitrophenyl group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONAMIDO]-3-(4-NITROPHENYL)PROPANOATE: Similar structure but with a different position of the nitro group.
ETHYL 3-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONAMIDO]-3-(2-NITROPHENYL)PROPANOATE: Similar structure but with a different position of the nitro group.
Uniqueness
ETHYL 3-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONAMIDO]-3-(3-NITROPHENYL)PROPANOATE is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets and participate in specific chemical reactions.
Properties
Molecular Formula |
C21H26N2O7S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 3-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C21H26N2O7S/c1-5-30-21(24)13-18(16-7-6-8-17(11-16)23(25)26)22-31(27,28)20-12-15(14(2)3)9-10-19(20)29-4/h6-12,14,18,22H,5,13H2,1-4H3 |
InChI Key |
IFNQVMSKZLYALG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Origin of Product |
United States |
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